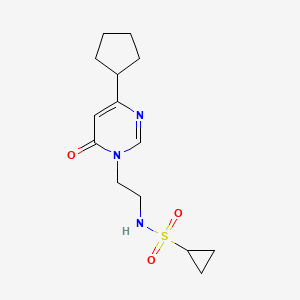

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "CPES" and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Antibacterial and Antitumor Agents

Research on novel heterocyclic compounds containing a sulfonamido moiety has shown potential for antibacterial applications. The synthesis of such compounds has led to the discovery of several with high antibacterial activities (Azab, Youssef, & El-Bordany, 2013). Similarly, compounds designed as dual thymidylate synthase and dihydrofolate reductase inhibitors have shown promise as antitumor agents, with some exhibiting potent activity against tumor cells in culture (Gangjee et al., 2009).

Environmental Degradation Studies

The degradation of chlorimuron-ethyl by Aspergillus niger highlights the role of microbial transformation in the environmental fate of sulfonylurea herbicides. This research sheds light on potential bioremediation strategies for the removal of such compounds from contaminated sites (Sharma, Banerjee, & Choudhury, 2012).

Drug Metabolism

The use of biocatalysis to produce mammalian metabolites of drug compounds, as demonstrated with a biaryl-bis-sulfonamide AMPA receptor potentiator, underscores the importance of understanding drug metabolism for the development of new pharmaceuticals (Zmijewski et al., 2006).

Electrophysiological Activity

Research into N-substituted imidazolylbenzamides and benzene-sulfonamides has explored their potential as selective class III electrophysiological agents. These studies contribute to the development of new treatments for arrhythmias (Morgan et al., 1990).

properties

IUPAC Name |

N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c18-14-9-13(11-3-1-2-4-11)15-10-17(14)8-7-16-21(19,20)12-5-6-12/h9-12,16H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHOMZWDZMIGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate](/img/structure/B2808533.png)

![N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2808534.png)

![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2808538.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2808545.png)

![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B2808549.png)